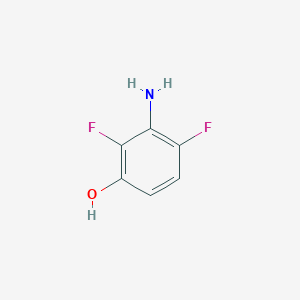

3-Amino-2,4-difluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5F2NO |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

3-amino-2,4-difluorophenol |

InChI |

InChI=1S/C6H5F2NO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2 |

InChI Key |

UDLOPGNVOXYHHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)N)F |

Origin of Product |

United States |

Significance of Fluorinated Phenols and Aminophenols in Contemporary Organic Chemistry

Fluorinated phenols and aminophenols are classes of organic compounds that have garnered significant attention in modern organic chemistry due to the unique properties conferred by the inclusion of fluorine atoms. The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological characteristics. acs.org

Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group and the basicity of the amino group. This modification of electronic properties can, in turn, affect the reactivity of the molecule in various chemical transformations. rsc.org For instance, the presence of fluorine can impact the nucleophilicity of the compound and its susceptibility to electrophilic or nucleophilic attack. rsc.orgorganic-chemistry.org

In the context of medicinal chemistry, the incorporation of fluorine is a widely used strategy in drug design. acs.org Fluorine substitution can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org It can also increase the lipophilicity of a compound, which can improve its ability to cross biological membranes. acs.org Furthermore, the specific interactions that fluorine atoms can form with biological targets, such as enzymes and receptors, can lead to enhanced binding affinity and selectivity. ontosight.ai

Aminophenols, on the other hand, are valuable precursors in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals. taylorandfrancis.com They are known to be key ingredients in the development of various therapeutic agents. kajay-remedies.com The combination of the hydroxyl and amino functional groups provides multiple points for chemical modification, allowing for the construction of complex molecular architectures.

Position of 3 Amino 2,4 Difluorophenol Within the Landscape of Fluorinated Aromatic Compounds

3-Amino-2,4-difluorophenol is a specific example of a fluorinated aromatic compound that combines the structural features of a phenol (B47542), an aniline (B41778) (aminobenzene), and di-fluoro substitution on the aromatic ring. This unique combination of functional groups and substituents makes it a valuable building block in several areas of chemical research.

The presence and positions of the two fluorine atoms, the amino group, and the hydroxyl group on the benzene (B151609) ring create a distinct electronic and steric environment. This specific arrangement influences the molecule's reactivity and its potential to interact with other molecules, making it a subject of interest for the synthesis of more complex chemical entities.

The table below outlines some of the key chemical identifiers and properties of this compound.

| Property | Value |

| CAS Number | 1427330-97-9 |

| Molecular Formula | C6H5F2NO |

| Molecular Weight | 145.11 g/mol |

| SMILES Code | NC1=C(F)C=CC(O)=C1F |

Overview of Key Research Areas Pertaining to 3 Amino 2,4 Difluorophenol

Strategic Approaches for the Synthesis of this compound

The synthesis of this compound can be approached through several methodologies, ranging from classical multi-step organic reactions to more modern, efficient protocols.

Classical Organic Synthesis Routes

Traditional synthesis of substituted aminophenols often relies on well-established reaction sequences. For this compound, the primary precursor is 2,4-difluorophenol (B48109). chemicalbook.comhsppharma.com Two main classical routes are plausible based on the synthesis of analogous compounds.

Route A: Nitration followed by Reduction

A common strategy for introducing an amino group onto a phenol (B47542) ring is through the nitration of the aromatic ring, followed by the reduction of the resulting nitro group. sciforum.netchemicalbook.com

Nitration of 2,4-difluorophenol: The first step involves the electrophilic nitration of 2,4-difluorophenol. This reaction typically uses a mixture of nitric acid and sulfuric acid. However, the nitration of substituted phenols can often lead to a mixture of regioisomers, and achieving selectivity for the desired 3-nitro-2,4-difluorophenol can be challenging. google.com The preparation of the related 2,5-difluoro-4-hydroxyaniline via nitration of 2,5-difluorophenol (B1295083) is noted to suffer from poor selectivity, yielding the desired 4-nitro intermediate in low yields. google.com

Reduction of the Nitro Group: The nitro-intermediate is then reduced to the corresponding amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a solvent such as methanol (B129727) or ethanol. sciforum.netchemicalbook.comgoogle.com Other reducing agents like iron in acidic media (e.g., Fe/HCl) or tin(II) chloride (SnCl₂) can also be employed.

Route B: Azo Coupling followed by Reductive Cleavage

An alternative approach that can offer better regioselectivity involves the formation and subsequent reduction of an azo compound. This method is detailed in patents for the synthesis of other halogenated 4-aminophenols. google.com

Diazotization: An aromatic amine, such as aniline (B41778), is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. google.comwikipedia.org

Azo Coupling: The freshly prepared diazonium salt is then reacted with 2,4-difluorophenol under basic conditions. In this electrophilic aromatic substitution, the diazonium cation couples to the activated phenol ring, typically at the position para to the hydroxyl group. wikipedia.org If the para position is blocked, ortho coupling can occur. wikipedia.org

Reductive Cleavage: The resulting azo compound is then cleaved to yield the aminophenol. This is typically accomplished by catalytic hydrogenation (e.g., H₂ with Pd/C), which reduces the azo linkage. google.com

| Route | Step | Description | Typical Reagents |

|---|---|---|---|

| A: Nitration-Reduction | 1 | Nitration of 2,4-difluorophenol | HNO₃, H₂SO₄ |

| 2 | Reduction of 3-nitro-2,4-difluorophenol | H₂, Pd/C; or Fe, HCl | |

| B: Azo Coupling-Cleavage | 1 | Formation of a diazonium salt | Aniline, NaNO₂, HCl |

| 2 | Coupling with 2,4-difluorophenol | Diazonium salt, NaOH (aq) | |

| 3 | Reductive cleavage of the azo bond | H₂, Pd/C |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ontosight.aiunb.ca While specific microwave protocols for this compound are not extensively documented, the key transformations involved in its synthesis are well-suited for this technology. For instance, the synthesis of various aminophenol derivatives and Schiff bases has been successfully achieved using microwave irradiation. ontosight.aiunb.ca The hydrogenation of nitrophenols to aminophenols can also be accelerated using microwave heating in conjunction with a gas addition kit for the safe handling of hydrogen gas. chemimpex.com This suggests that both the nitration-reduction and azo-coupling routes could be significantly optimized.

chemimpex.com| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | |

| Product Yield | Variable, often moderate | Often higher |

Catalytic and Enzymatic Synthetic Pathways

Modern synthetic chemistry increasingly focuses on sustainable and efficient catalytic methods, including those that use biological systems.

Catalytic Pathways: Catalytic hydrogenation is a cornerstone of the reduction step in classical synthesis. chemicalbook.comgoogle.com Beyond this, advanced catalytic methods for C-H amination are an active area of research. These methods, often employing rhodium or palladium catalysts, could theoretically provide a more direct route to aminophenols by functionalizing a C-H bond directly, though specific applications to this compound are not yet established. dokumen.pub

Enzymatic Pathways: Biocatalysis offers a green alternative to traditional chemical synthesis. Enzymes have been explored for the synthesis of substituted o-aminophenols.

Nitroreductases: Bacterial strains containing nitroreductase enzymes can be used for the reduction of nitroaromatic compounds.

Hydroxylaminobenzene (HAB) Mutase: A combined approach using a chemical reductant like zinc to convert a nitroaromatic to a hydroxylamine, followed by enzymatic rearrangement to an ortho-aminophenol using HAB mutase, has been demonstrated. google.com

Tyrosinase: This enzyme can catalyze the ortho-hydroxylation of some anilines, presenting another potential biosynthetic route. wikipedia.org

These enzymatic strategies are promising but would require significant development to be applied specifically for the industrial production of this compound.

Role of this compound as a Precursor in Complex Molecule Synthesis

The true value of this compound lies in its utility as a versatile building block for constructing more elaborate molecules. The presence of three distinct functional sites—the hydroxyl group, the amino group, and the fluorinated benzene (B151609) ring—allows for a wide range of subsequent chemical modifications.

Building Block in the Synthesis of Substituted Aromatic Systems

This compound is an important intermediate in the preparation of complex substituted aromatic compounds, particularly for the pharmaceutical industry. chemimpex.comontosight.ai The ortho-aminophenol structure is a key pharmacophore in many biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a final drug candidate.

A documented example involves the use of this compound in the synthesis of aniline derivatives intended for therapeutic applications. In a multi-step sequence, the hydroxyl group of this compound is first alkylated, for example, with ethyl bromoacetate (B1195939) in the presence of a base like sodium carbonate. The resulting phenoxyacetate (B1228835) intermediate can then be further modified at the amino group.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethyl bromoacetate | Ethyl 2-(3-amino-2,4-difluorophenoxy)acetate | Williamson Ether Synthesis |

Intermediate in the Formation of Polycyclic Structures

The o-aminophenol moiety is a classic precursor for the synthesis of various fused heterocyclic systems. The adjacent amino and hydroxyl groups can participate in condensation reactions with bifunctional reagents to form new rings. This makes this compound a potential starting material for creating fluorinated polycyclic compounds.

For instance, the catalytic condensation of aminophenols with other aromatic alcohols or diols can lead to the formation of important polycyclic heteroaromatic structures like carbazoles , quinolines , and acridines . dokumen.pub While specific examples starting from this compound are not prominent in the literature, the fundamental reactivity is well-established. Condensation with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of phenoxazines , a valuable class of polycyclic compounds. The synthesis of such complex molecules often involves late-stage extrusion of fragments or intramolecular cyclizations. beilstein-journals.orgresearchgate.net The incorporation of the difluorophenyl unit into these polycyclic frameworks is of high interest for developing new materials and biologically active agents.

Elucidation of Reaction Pathways for this compound Derivatizations

Derivatization of this compound can proceed through several mechanistic pathways, primarily involving substitution on the aromatic ring or reactions at the amino and hydroxyl functionalities.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the derivatization of this compound, despite the presence of electron-donating groups. vapourtec.com The reaction proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. vapourtec.commasterorganicchemistry.com For SNAr to occur, the aromatic ring must be sufficiently electron-deficient, and it must possess a good leaving group. vapourtec.com

In the case of this compound, the fluorine atoms can serve as leaving groups. While the -NH₂ and -OH groups are activating, the inductive effect of the two fluorine atoms partially depletes the ring of electron density. Substitution is most likely to occur at the carbon atoms bearing the fluorine atoms (C2 and C4). The incoming nucleophile attacks the electron-deficient carbon, forming the tetrahedral Meisenheimer complex. The negative charge of this intermediate is stabilized by the remaining electron-withdrawing fluorine atom. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

The regioselectivity of the substitution (C2 vs. C4) would be influenced by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate. Electron-withdrawing groups positioned ortho or para to the site of attack provide the most effective stabilization. masterorganicchemistry.com In related compounds like 2,4-difluoronitrobenzene, substitution of the fluorine para to the strongly electron-withdrawing nitro group is favored. vapourtec.com For this compound, the relative positioning of the activating and deactivating groups makes prediction complex without specific experimental data.

Table 1: Factors Influencing SNAr Reactivity in Fluorinated Aromatics

| Factor | Description | Relevance to this compound |

|---|---|---|

| Leaving Group | The fluoride ion (F⁻) is a viable leaving group in SNAr reactions. | The two fluorine atoms at C2 and C4 can act as leaving groups. |

| Ring Activation | Requires electron-withdrawing groups (EWGs) to lower the energy of the Meisenheimer complex. | The two fluorine atoms provide inductive electron withdrawal, but this is counteracted by the strong electron-donating -OH and -NH₂ groups. |

| Nucleophile | Strong nucleophiles (e.g., amines, alkoxides) are typically required. | Derivatization could involve reaction with various nucleophiles to displace a fluorine atom. evitachem.com |

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. minia.edu.eg The mechanism involves the attack of an electrophile (E⁺) on the electron-rich π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). minia.edu.eg A subsequent deprotonation step restores the aromatic system, resulting in the substitution of a hydrogen atom. minia.edu.eg

For this compound, the directing effects of the substituents are paramount. The hydroxyl and amino groups are powerful activating groups and are ortho-, para-directing. The fluorine atoms are deactivating but also ortho-, para-directing. The positions open for substitution are C5 and C6.

-OH group (at C1): Directs ortho (C2, C6) and para (C4). Positions C2 and C4 are blocked. It strongly activates the C6 position.

-F group (at C2): Directs ortho (C1, C3) and para (C5). Positions C1 and C3 are blocked. It weakly directs towards C5.

-NH₂ group (at C3): Directs ortho (C2, C4) and para (C6). Positions C2 and C4 are blocked. It strongly activates the C6 position.

-F group (at C4): Directs ortho (C3, C5) and para (C1). Positions C1 and C3 are blocked. It weakly directs towards C5.

The combined effect is a strong activation of the C6 position by both the hydroxyl and amino groups, and a weaker activation of the C5 position by the two fluorine atoms. Therefore, electrophilic substitution (e.g., halogenation, nitration, sulfonation) is overwhelmingly predicted to occur at the C6 position. The first step, the formation of the sigma complex, is typically the rate-determining step. minia.edu.eg

Addition-elimination reactions in this context primarily refer to reactions of the nucleophilic amino and hydroxyl groups, rather than the aromatic ring itself. A common example is acylation, where the amino or hydroxyl group attacks a carbonyl compound, such as an acyl chloride or anhydride. savemyexams.com

The mechanism involves the nucleophilic addition of the lone pair of electrons from the nitrogen (in the -NH₂ group) or oxygen (in the -OH group) to the electrophilic carbonyl carbon of the acylating agent. savemyexams.com This forms a tetrahedral intermediate. In the subsequent elimination step, the carbonyl double bond is reformed by expelling the leaving group (e.g., a chloride ion). savemyexams.com A final deprotonation step yields the stable amide or ester product. Given that amines are generally more nucleophilic than alcohols, selective N-acylation over O-acylation can often be achieved by controlling the reaction conditions.

While the benzene ring of this compound is not inherently reactive in cycloaddition reactions, its functional groups can be modified to create moieties that readily participate in such transformations. A pertinent example is the conversion of the amino group into an azide (B81097) (-N₃). This can be accomplished through diazotization with nitrous acid, followed by treatment with sodium azide.

The resulting aryl azide is a classic 1,3-dipole that can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes or alkenes. The Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) to afford 1,2,3-triazoles, is a prominent example of this type of transformation. kddf.org This pathway has been demonstrated for derivatives of the closely related 3-amino-2,6-difluorophenol, suggesting its applicability to this compound for the synthesis of complex heterocyclic structures. kddf.org

Mechanistic Studies of Decomposition and Degradation of this compound

The stability of this compound is limited, particularly at elevated temperatures. Understanding its decomposition pathways is crucial for handling and storage.

Specific experimental studies on the thermal decomposition of this compound are not widely available in the literature. However, based on the thermal behavior of analogous compounds and the known bond dissociation energies, a general decomposition pathway can be proposed. Related compounds like 4-amino-2,3-difluorophenol (B67017) and (3R)-3-amino-3-(3,4-difluorophenyl)propanoic acid are known to decompose at temperatures between 150°C and 200°C. Thermal decomposition can lead to the release of irritating and toxic gases. fishersci.fi

The decomposition process would involve the cleavage of the weakest bonds within the molecule first. The C-N, C-O, and C-F bonds are the most likely points of initial fragmentation.

C-F Bond Cleavage: The carbon-fluorine bond is exceptionally strong, but its cleavage can occur at high temperatures, potentially leading to the elimination of hydrogen fluoride (HF), especially if a proton source is available. nih.gov

C-N and C-O Bond Cleavage: The C-N and C-O bonds are weaker than the C-F bond and are susceptible to homolytic or heterolytic cleavage, leading to the formation of radical or ionic intermediates.

Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to the formation of a complex mixture of smaller molecules, including oxides of carbon (CO, CO₂) and nitrogen (NOx).

Table 2: Predicted Thermal Decomposition Products and Bond Cleavage

| Bond Cleaved | Predicted Intermediate/Product | Implication |

|---|---|---|

| C-F / H-abstractions | Hydrogen Fluoride (HF) | Formation of a highly corrosive and toxic gas. |

| C-N / Ring | Nitrogen Oxides (NOx) | Release of toxic and environmentally harmful gases. |

| C-O / Ring | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Formation of toxic and asphyxiant gases. |

Photolytic Degradation Mechanisms and Fluorine Atom Migration

There is no specific research detailing the photolytic degradation mechanisms of this compound. Consequently, there are no documented studies on the migration of fluorine atoms during its transformation. Research on other fluorinated phenols suggests that photolysis in aqueous conditions can lead to the cleavage of the carbon-fluorine bond, releasing fluoride ions into the solution. researchgate.netresearchgate.net The specific intermediates and final byproducts of such a reaction for this compound remain uninvestigated.

Kinetic Investigations of Reaction Processes Involving this compound

A search for kinetic data on reaction processes involving this compound has not yielded any specific results. Kinetic investigations are crucial for understanding the rates of chemical reactions, the factors that influence them (such as temperature, pH, and concentration), and for elucidating reaction mechanisms. While kinetic studies have been performed on a variety of substituted phenolate (B1203915) anions and other related compounds, this specific molecule has not been the subject of such an investigation. acs.org

Due to the absence of direct research, no data tables or detailed findings on the reaction kinetics of this compound can be provided at this time.

Advanced Spectroscopic and Analytical Characterization of 3 Amino 2,4 Difluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the spatial relationships between them. For a substituted aromatic compound like 3-Amino-2,4-difluorophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic region would feature two signals corresponding to the protons at the C5 and C6 positions.

The proton at C6 (H-6) is ortho to the electron-donating amino group and meta to the electron-withdrawing fluorine at C4 and the donating hydroxyl group at C1. The proton at C5 (H-5) is ortho to the fluorine at C4 and meta to the amino and hydroxyl groups. These electronic effects, combined with spin-spin coupling to each other and to the fluorine atoms, will dictate their chemical shifts and multiplicities.

H-6: This proton is expected to appear further upfield due to the strong shielding effect of the adjacent amino group. It will appear as a doublet of doublets, primarily due to coupling with H-5 (³JHH) and a smaller coupling to the fluorine at C4 (⁴JHF).

H-5: This proton will likely be shifted downfield relative to H-6 due to the proximity of the electronegative fluorine atom at C4. It will also appear as a doublet of doublets due to coupling with H-6 (³JHH) and the ortho fluorine at C4 (³JHF).

The protons of the -NH₂ and -OH groups are exchangeable and may appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 6.8 - 7.2 | ddd | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F4) ≈ 8-10 Hz, ⁵J(H5-F2) ≈ 1-2 Hz |

| H-6 | 6.5 - 6.8 | dd | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F4) ≈ 4-6 Hz |

| -NH₂ | 3.5 - 5.0 | br s | - |

| -OH | 8.0 - 10.0 | br s | - |

Predicted data is based on analogous compounds and substituent effects in a non-polar solvent like CDCl₃. Actual values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals for the six carbon atoms of the benzene (B151609) ring. The chemical shifts are significantly influenced by the attached substituents (-OH, -F, -NH₂). A key feature of the spectrum will be the presence of large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which cause the carbon signals to appear as doublets or more complex multiplets.

C1, C2, C3, C4: These carbons are directly bonded to or are in close proximity to the electronegative substituents and will show characteristic chemical shifts and C-F couplings. C2 and C4, being directly attached to fluorine, will exhibit very large one-bond C-F coupling (¹JCF).

C5, C6: These carbons are bonded to hydrogen and their signals will be influenced by the neighboring substituents.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

DEPT-90: This experiment would only show signals for the CH carbons (C5 and C6).

DEPT-135: This experiment would show positive signals for CH carbons (C5 and C6) and no signals for the quaternary carbons (C1, C2, C3, C4).

This information is crucial for the unambiguous assignment of each carbon resonance.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) | DEPT-135 |

| C1 | 140 - 145 | dd | ²J(C1-F2) ≈ 10-15 Hz, ⁴J(C1-F4) ≈ 1-3 Hz | No Signal |

| C2 | 148 - 152 | d | ¹J(C2-F2) ≈ 235-250 Hz | No Signal |

| C3 | 135 - 140 | dd | ²J(C3-F2) ≈ 10-15 Hz, ²J(C3-F4) ≈ 10-15 Hz | No Signal |

| C4 | 150 - 155 | d | ¹J(C4-F4) ≈ 240-255 Hz | No Signal |

| C5 | 110 - 115 | d | ²J(C5-F4) ≈ 20-25 Hz | Positive |

| C6 | 115 - 120 | d | ³J(C6-F4) ≈ 8-12 Hz | Positive |

Predicted data is based on analogous compounds. Chemical shifts and coupling constants are highly dependent on the solvent.

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorinated compounds. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two magnetically non-equivalent fluorine atoms at C2 and C4. researchgate.net

The chemical shifts of these fluorine atoms are influenced by the electronic nature of the other substituents on the ring. The signal for F2 will be affected by the ortho -OH and meta -NH₂ groups, while the F4 signal will be influenced by the ortho -NH₂ and meta -OH groups. The spectrum will also display couplings between the two fluorine atoms (³JFF) and couplings to the nearby aromatic protons (H-F coupling).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -130 to -140 | dd | ³J(F2-F4) ≈ 15-20 Hz, ⁴J(F2-H6) ≈ 2-4 Hz |

| F-4 | -120 to -130 | ddd | ³J(F4-F2) ≈ 15-20 Hz, ³J(F4-H5) ≈ 8-10 Hz, ⁴J(F4-H6) ≈ 4-6 Hz |

Chemical shifts are relative to a standard like CFCl₃. Values are estimates and can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments like Homonuclear Correlation Spectroscopy (HHCOSY) and Total Correlation Spectroscopy (TOCSY) are powerful tools for establishing proton connectivity. oxinst.com

HHCOSY: The HHCOSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be observed between the signals of H-5 and H-6, confirming their adjacent positions on the aromatic ring. oxinst.com

TOCSY: The TOCSY experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. nih.gov In this case, the TOCSY spectrum would also show a cross-peak between H-5 and H-6, confirming they are part of the same isolated aromatic spin system. researchgate.net

These techniques are invaluable for confirming the assignments made from the 1D ¹H NMR spectrum, especially in more complex derivatives where signal overlap might occur.

Vibrational and Electronic Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would provide clear evidence for its key functional groups.

-OH and -NH₂ Stretching: The spectrum will be characterized by broad absorption bands in the high-frequency region (3200-3600 cm⁻¹) corresponding to the O-H stretching of the phenolic group and the symmetric and asymmetric N-H stretching of the primary amine group. researchgate.net

Aromatic C-H Stretching: A sharp absorption band just above 3000 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring.

Aromatic C=C Stretching: Absorptions in the 1450-1620 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.

C-F Stretching: Strong, intense absorption bands in the 1100-1300 cm⁻¹ region are a hallmark of the C-F stretching vibrations, providing strong evidence for the fluorination of the molecule. mdpi.com

C-O and C-N Stretching: The C-O stretching of the phenol (B47542) and the C-N stretching of the amine will appear in the fingerprint region, typically between 1200-1350 cm⁻¹. researchgate.net

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3600 | O-H Stretch | Phenol (-OH) | Medium-Broad |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3000 - 3100 | C-H Stretch | Aromatic | Medium-Sharp |

| 1580 - 1620 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1470 - 1520 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1250 - 1350 | C-N Stretch | Aryl Amine | Medium-Strong |

| 1100 - 1300 | C-F Stretch | Aryl Fluoride (B91410) | Strong |

| 1180 - 1260 | C-O Stretch | Phenol | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. shu.ac.uklibretexts.org For this compound, the primary chromophore is the substituted benzene ring. The presence of the hydroxyl (-OH) and amino (-NH2) groups, both powerful auxochromes, significantly influences the absorption profile.

These groups possess non-bonding electrons (n electrons) that, along with the π electrons of the aromatic system, can be excited to higher energy anti-bonding orbitals (π). youtube.comslideshare.net The primary electronic transitions expected for this molecule are π → π and n → π*. The electron-donating nature of the amino and hydroxyl groups typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. Conversely, the electron-withdrawing fluorine atoms may induce a slight hypsochromic (blue) shift. researchgate.net Studies on similar aminophenol compounds confirm that their UV-Vis spectra are characterized by these types of transitions. researchgate.net

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Involved Orbitals | Expected Wavelength (λmax) Range (nm) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π* | π (aromatic ring) → π* (aromatic ring) | 230 - 280 | High (ε > 1,000 L mol⁻¹ cm⁻¹) |

Note: The values presented are estimations based on the analysis of structurally similar aminophenol and fluorophenol compounds and may vary depending on solvent and pH.

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₆H₅F₂NO), HRMS can easily distinguish it from other compounds that may have the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of the target compound in complex reaction mixtures or environmental samples. chromatographyonline.com

Table 2: High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Elemental Formula | C₆H₅F₂NO |

| Monoisotopic Mass | 145.0343 u |

| Expected [M+H]⁺ Ion (m/z) | 146.0421 |

Hyphenated techniques combine a separation method with mass spectrometry, enhancing the ability to analyze complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Due to the polar amino (-NH₂) and hydroxyl (-OH) groups, this compound is not inherently volatile. Therefore, chemical derivatization is typically required prior to GC-MS analysis to convert these polar groups into less polar, more volatile moieties. oup.com This process also improves chromatographic peak shape. researchgate.net While direct injection has been reported for some aminophenols, derivatization is the more common approach. irjet.net Mass spectra of derivatized aminophenols show characteristic fragmentation patterns useful for identification. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for analyzing polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. nih.govnih.gov Reversed-phase liquid chromatography is a common method for separating such polar aromatic compounds before they enter the mass spectrometer. nih.gov Electrospray ionization (ESI) in positive ion mode is typically used, which would generate the protonated molecule [M+H]⁺ for detection. frag-den-staat.de This approach offers high sensitivity and is widely used for the analysis of aromatic amines and related compounds in various matrices. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR/MS): FT-ICR/MS represents the pinnacle of HRMS, offering unparalleled mass resolution and accuracy. nih.govpnnl.gov While its level of performance is not typically required for the routine confirmation of a single, pure compound, it is an invaluable tool for the analysis of exceedingly complex organic mixtures where thousands of distinct chemical species may be present. nationalmaglab.orgosti.gov Its ability to resolve ions with very small mass differences makes it ideal for advanced research in fields like petroleomics or metabolomics, where it can distinguish between thousands of different elemental compositions simultaneously. nih.govacs.org

Table 3: Comparison of Hyphenated MS Techniques for this compound Analysis

| Technique | Sample Volatility Requirement | Derivatization Needed? | Primary Ion Detected | Key Application |

|---|---|---|---|---|

| GC-MS | High | Typically, Yes | Molecular Ion [M]⁺• or Fragments | Analysis of volatile derivatives; impurity profiling. |

| LC-MS | Low | No | Protonated Molecule [M+H]⁺ | Direct analysis in aqueous or organic solutions; reaction monitoring. |

| FT-ICR/MS | Low | No | Protonated Molecule [M+H]⁺ | Ultra-high resolution analysis of highly complex mixtures. |

Electrochemical Characterization Techniques

Electrochemical techniques are used to study the redox (reduction-oxidation) properties of a molecule. The aminophenol structure is electrochemically active, making it an excellent candidate for such analysis. researchgate.net

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement that provides information about the redox potentials and kinetics of electron transfer reactions. mdpi.com For substituted phenols and aminophenols, CV is commonly used to study their oxidation. researchgate.netscispace.com The electrochemical oxidation of aminophenols is generally an irreversible process. scispace.comuc.pt This is because the initial electron transfer is followed by chemical reactions (e.g., hydrolysis, polymerization) that prevent the product from being reduced back to the starting material on the reverse scan. nih.govresearchgate.net

A typical cyclic voltammogram for this compound would show an anodic (oxidation) peak on the forward scan. The potential of this peak (Epa) is influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing fluoro groups. acs.orgnih.gov The absence of a corresponding cathodic (reduction) peak on the reverse scan confirms the irreversible nature of the oxidation process. researchgate.net

Table 4: Expected Cyclic Voltammetry Parameters for this compound Oxidation

| Parameter | Description | Expected Observation | Interpretation |

|---|---|---|---|

| Anodic Peak Potential (Epa) | Potential at which the maximum oxidation current occurs. | A distinct peak at a positive potential. | Potential required to oxidize the molecule. |

| Cathodic Peak (Epc) | Potential of a reduction peak on the reverse scan. | Absent or significantly diminished. | The oxidation process is chemically irreversible. |

| Peak Current (Ipa) | Magnitude of the current at the anodic peak. | Proportional to concentration and the square root of the scan rate. | Indicates a diffusion-controlled process. nih.gov |

Square-Wave Voltammetry (SWV) is a pulse voltammetric technique that offers significantly higher sensitivity and better resolution compared to CV. wikipedia.orgmaciassensors.com It effectively discriminates against background capacitive currents by sampling the current at the end of both a forward and a reverse potential pulse and plotting the difference. wikipedia.orgmaciassensors.com

For reversible or quasi-reversible systems, SWV is an excellent method for accurately determining the formal reduction potential (E°′). rsc.org However, for irreversible processes, such as the oxidation of this compound, SWV's primary advantage is its enhanced sensitivity and speed. ugd.edu.mkugd.edu.mk It produces a well-defined, symmetrical peak whose potential is related to the oxidation potential observed in CV, allowing for the detection of the compound at much lower concentrations. core.ac.uk This makes SWV a powerful tool for quantitative analysis and trace detection. core.ac.uk

Table 5: Comparison of CV and SWV for the Analysis of this compound

| Feature | Cyclic Voltammetry (CV) | Square-Wave Voltammetry (SWV) |

|---|---|---|

| Primary Use | Qualitative assessment of redox behavior and reversibility. mdpi.com | Quantitative analysis and determination of peak potential. core.ac.uk |

| Sensitivity | Lower | Higher (due to background current rejection). maciassensors.com |

| Speed | Slower | Faster. ugd.edu.mk |

| Output | Wave-shaped voltammogram with broad peaks. | Symmetrical, peak-shaped voltammogram. ugd.edu.mk |

| Key Parameter Obtained | Peak Potential (Epa), indication of reversibility. | Peak Potential (Ep). |

X-ray Crystallography and Solid-State Analysis

Comprehensive X-ray crystallographic data for this compound, which would provide precise molecular geometries and insights into its crystal packing, is not found in the available search results. Consequently, a detailed discussion of its single crystal X-ray diffraction and Hirshfeld surface analysis cannot be provided at this time.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Without crystallographic data, a Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, cannot be performed for this compound.

Computational and Theoretical Investigations of 3 Amino 2,4 Difluorophenol and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. mdpi.com This method is widely employed to analyze the properties of substituted phenols and their analogs.

The initial step in the computational analysis of 3-Amino-2,4-difluorophenol involves the optimization of its molecular geometry. This process is typically carried out using DFT with functionals such as B3LYP and a basis set like 6-311++G(d,p). mdpi.com The optimization procedure systematically alters the bond lengths, bond angles, and dihedral angles to find the most stable, lowest-energy conformation of the molecule. nih.gov The resulting optimized structure corresponds to a true energy minimum, which is confirmed by the absence of imaginary frequencies in a vibrational frequency calculation. nih.gov

The electronic structure of the optimized molecule provides valuable information about the distribution of electrons and the nature of the chemical bonds. Key parameters derived from these calculations include bond lengths, bond angles, and Mulliken atomic charges, which offer insights into the local electronic environment of each atom.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol (B47542) Analog

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 | 120 |

| C-O | 1.36 | - |

| O-H | 0.96 | - |

| C-N | 1.40 | - |

| N-H | 1.01 | - |

| C-F | 1.35 | - |

| C-C-O | - | 119 |

| C-O-H | - | 109 |

Note: The data in this table is illustrative for a generic substituted phenol and not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thaiscience.info The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The fluorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential site for hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. materialsciencejournal.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical stability and reactivity of a molecule. A smaller energy gap indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org In the case of this compound, the amino and hydroxyl groups are electron-donating and would be expected to increase the energy of the HOMO, while the fluorine atoms are electron-withdrawing and would lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol Analog

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.5 |

| LUMO | -1.0 |

Note: The data in this table is illustrative for a generic substituted phenol and not specific to this compound.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.gov It provides a detailed description of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wisc.edu This analysis is particularly useful for understanding hyperconjugative interactions and the stability they impart to the molecule. nih.gov

Advanced Quantum Chemical Methodologies

While DFT is a powerful and widely used method, more advanced quantum chemical methodologies can provide even greater accuracy for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation, which can be important for obtaining highly accurate results for properties like reaction barriers and non-covalent interaction energies. These methods are computationally more demanding and are often used to benchmark the results obtained from DFT calculations.

In Silico Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to simulate various spectroscopic parameters, providing valuable information for the characterization of molecules.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Online tools and specialized software can be used to simulate and predict NMR spectra. nmrdb.orgnmrdb.orgcheminfo.org

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. These calculations can help in the assignment of the experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net For a related compound, 3,4-difluorophenol, density functional theory calculations have been used to obtain the predicted rotational spectra. furman.edu

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

Prediction of Reaction Outcomes, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. For electrophilic aromatic substitution reactions involving this compound, the directing effects of the substituents play a crucial role. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the fluorine atoms (-F) are deactivating groups due to their inductive electron-withdrawing effect, but they also act as ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

The regioselectivity of electrophilic attack on this compound is determined by the interplay of these electronic effects. The positions ortho and para to the strongly activating amino and hydroxyl groups are expected to be the most nucleophilic. Computational methods such as Density Functional Theory (DFT) can be employed to calculate molecular electrostatic potential (MEP) maps and Fukui functions. These calculations can precisely predict the most likely sites for electrophilic attack by identifying regions of high electron density and susceptibility to electrophilic agents.

For instance, in electrophilic aromatic substitution, the positions C5 and C6 are anticipated to be the most reactive. The relative reactivity of these sites can be quantified by calculating the activation energies for the formation of the corresponding σ-complexes (arenium ions). The pathway with the lower activation energy will be the favored one.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational prediction. wikipedia.orgmasterorganicchemistry.com While this compound itself is achiral, reactions that introduce a new stereocenter can exhibit stereoselectivity. Computational modeling can be used to determine the transition state energies for the formation of different stereoisomers. The stereoisomer formed via the lower energy transition state will be the major product. This is particularly relevant when the molecule interacts with chiral reagents or catalysts.

Modern computational approaches, including machine learning models trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes with high accuracy. nips.ccarxiv.orgarxiv.orgnih.govrsc.org

Studies on Intramolecular Hydrogen Bonding and Conformational Landscapes

The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond donor and acceptor) in close proximity on the aromatic ring of this compound suggests the possibility of intramolecular hydrogen bonding (IMHB). Additionally, the fluorine atoms can act as weak hydrogen bond acceptors. These potential interactions significantly influence the molecule's conformational landscape.

Computational methods are invaluable for exploring these intramolecular interactions and identifying the most stable conformers. Techniques such as DFT, coupled with basis sets that can adequately describe non-covalent interactions, are commonly used to perform conformational analyses. The potential energy surface of the molecule can be scanned by systematically rotating the O-H and N-H bonds to identify all possible low-energy conformers.

Several types of intramolecular hydrogen bonds are conceivable in this compound:

O-H···N: A hydrogen bond between the hydroxyl hydrogen and the nitrogen of the amino group.

N-H···O: A hydrogen bond between one of the amino hydrogens and the oxygen of the hydroxyl group.

O-H···F: A hydrogen bond between the hydroxyl hydrogen and one of the fluorine atoms.

N-H···F: A hydrogen bond between an amino hydrogen and a fluorine atom.

The strength and nature of these hydrogen bonds can be characterized using various computational tools. The Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify bond critical points (BCPs) between the hydrogen and acceptor atoms, providing evidence for a hydrogen bonding interaction. Natural Bond Orbital (NBO) analysis can quantify the stabilization energy associated with the donor-acceptor orbital interactions that constitute the hydrogen bond. nih.gov

The conformational preference will be dictated by a balance of these hydrogen bonding interactions and steric effects. The presence of fluorine atoms can also influence the conformational preferences through stereoelectronic effects, where the C-F bond aligns in predictable ways with neighboring functional groups. beilstein-journals.org Computational studies on similar ortho-substituted phenols have demonstrated the significant role of intramolecular hydrogen bonding in determining their structure and properties. nih.govsemanticscholar.orgrsc.org

| Potential Hydrogen Bond | Donor | Acceptor | Expected Relative Strength |

|---|---|---|---|

| O-H···N | -OH | -NH₂ | Strong |

| N-H···O | -NH₂ | -OH | Moderate |

| O-H···F | -OH | -F | Weak |

| N-H···F | -NH₂ | -F | Weak |

Investigation of Non-Linear Optical (NLO) Properties and Electronic Response

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.netrsc.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key requirement for a large second-order NLO response is a molecule with a large change in dipole moment upon electronic excitation, which is often found in molecules possessing strong electron-donating and electron-accepting groups connected by a π-conjugated system.

This compound possesses both electron-donating (-NH₂, -OH) and electron-withdrawing (-F) groups, making it a candidate for exhibiting NLO properties. Computational chemistry provides a direct route to the calculation of NLO properties, such as the static first hyperpolarizability (β), which is a measure of the second-order NLO response.

DFT calculations can be used to determine the molecular geometry, dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The electronic response of the molecule to an external electric field is central to these properties. mdpi.com The calculated values can then be compared with those of known NLO materials to assess the potential of this compound.

The electronic transitions of the molecule, which can be calculated using Time-Dependent DFT (TD-DFT), are also crucial for understanding its NLO properties. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is an important parameter; a smaller HOMO-LUMO gap is often associated with a larger hyperpolarizability. The nature of the electronic transitions, particularly the extent of intramolecular charge transfer (ICT) from the donor groups to the acceptor groups, can provide insight into the origin of the NLO response. researchgate.netresearchgate.netnih.gov

Computational studies on analogous aminophenol and fluorinated aromatic systems have shown that the strategic placement of donor and acceptor groups can significantly enhance NLO properties. uobasrah.edu.iqnih.gov By creating analogs of this compound with additional or different substituent groups, computational screening can be performed to design molecules with optimized NLO responses.

| NLO Property | Computational Method | Significance |

|---|---|---|

| Dipole Moment (μ) | DFT | Indicates the charge distribution and polarity of the molecule. |

| Polarizability (α) | DFT | Measures the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability (β) | DFT | Quantifies the second-order NLO response. |

| HOMO-LUMO Gap | DFT/TD-DFT | Relates to the electronic excitability and often correlates with NLO activity. |

Advanced Applications and Material Science Contributions of 3 Amino 2,4 Difluorophenol Derivatives

Incorporation into Advanced Polymeric and Coating Materials

Derivatives of 3-Amino-2,4-difluorophenol, particularly diamines and diols synthesized from it, serve as critical monomers for high-performance polymers. The presence of fluorine is instrumental in enhancing key physical and chemical properties.

These fluorinated polyimides often exhibit lower dielectric constants and reduced moisture absorption, properties that are critical for microelectronics applications. rsc.org The reduced intermolecular interactions due to fluorine's low polarizability lead to a lower dielectric constant, which is essential for insulating materials in high-frequency electronic devices. mdpi.com

Table 1: Comparison of Properties in Fluorinated vs. Non-Fluorinated Polyimides (Illustrative Data)

| Property | Typical Aromatic Polyimide | Fluorinated Aromatic Polyimide | Advantage of Fluorination |

|---|---|---|---|

| Glass Transition Temp. (Tg) | 350-400 °C | >400 °C mdpi.com | Enhanced Thermal Stability |

| 5% Weight Loss Temp. (Td5) | ~500 °C | >550 °C mdpi.comrsc.org | Superior Thermal Stability |

| Dielectric Constant (1 MHz) | 3.2-3.5 | 2.3-2.9 mdpi.comrsc.org | Improved Electrical Insulation |

| Moisture Absorption | 1.0-3.0% | 0.2-0.7% rsc.org | Increased Environmental Stability |

| Solubility | Limited | Soluble in common organic solvents rsc.orgresearchgate.net | Enhanced Processability |

Another important class of polymers benefiting from these precursors is polybenzoxazoles (PBOs). Fluorinated PBOs synthesized from bis(o-aminophenol) monomers demonstrate excellent thermal stability, with 5% weight loss temperatures often exceeding 513°C, coupled with low dielectric constants in the range of 2.57–2.70. researchgate.net

When incorporated into polymeric coatings, such as epoxy resins or polyurethanes, derivatives of this compound significantly enhance performance in harsh environments. The amino and hydroxyl groups can serve as reactive sites for cross-linking with epoxy or isocyanate groups, integrating the fluorinated moiety directly into the coating's matrix. mdpi.commdpi.com

The resulting fluorinated coatings exhibit superior thermal stability and chemical resistance. The inherent strength and inertness of the C-F bond make the coating less susceptible to degradation by acids, bases, and organic solvents. mdpi.com Furthermore, the low surface energy imparted by fluorine atoms creates a non-stick, hydrophobic, and oleophobic surface, which contributes to anti-fouling and easy-to-clean properties. These characteristics are highly sought after in aerospace, automotive, and industrial maintenance applications where durability and resistance to environmental factors are paramount.

Role in the Design and Synthesis of Fluorescent and Optical Materials

The aminophenol scaffold is a common structural motif in many fluorescent dyes. The amino group often acts as an electron donor and the phenol (B47542) as a modulator of the electronic properties within a larger conjugated system. Derivatives of this compound can be used as key intermediates in the synthesis of novel fluorophores.

The introduction of fluorine atoms onto the aromatic ring can fine-tune the photophysical properties of a dye. researchgate.net Fluorination can influence the molecule's absorption and emission wavelengths, fluorescence quantum yield, and photostability. For instance, strategic fluorination has been shown to increase fluorescence intensity and cause a redshift in the emission spectrum of certain heterocyclic dyes. researchgate.net The synthesis of such dyes often involves condensation reactions where the amino group of the aminophenol derivative is reacted with other aromatic compounds to build a larger π-conjugated system. google.comnih.govtamu.edu These custom-synthesized dyes have applications in bio-imaging, sensors, and organic light-emitting diodes (OLEDs). Moreover, the modification of pyrene (B120774) derivatives with fluorine-containing groups has been shown to enhance their nonlinear optical (NLO) properties, suggesting potential applications for this compound derivatives in optical limiting and related fields. mdpi.com

Precursor for Specialized Chemical Reagents

The reactivity of the amino and hydroxyl groups, combined with the modifying effect of the difluoro-substituted ring, makes this compound a valuable precursor for specialized chemical reagents used in analytical chemistry and agriculture.

Derivatives of this compound can be developed into derivatizing agents for analytical techniques like High-Performance Liquid Chromatography (HPLC). sdiarticle4.comresearchgate.net The amino group can react with target analytes (e.g., acids, aldehydes) to form a stable derivative that possesses a chromophore or fluorophore, enabling sensitive detection. Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) are classic examples of agents that react with primary amines for UV detection. sdiarticle4.com By analogy, a reagent built from the this compound core could be designed to react with specific functional groups, allowing for the quantification of low-concentration species. mdpi.com

Furthermore, the aminophenol structure is electroactive and can be used to construct electrochemical sensors. The compound itself or its polymeric derivatives can be immobilized on an electrode surface. Changes in the electrical response (e.g., current or potential) upon interaction with a target analyte allow for its detection and quantification. nih.govmdpi.com Such sensors can be designed with high selectivity for specific pollutants, biomolecules, or metal ions. nih.govresearchgate.netmdpi.com

The inclusion of fluorine atoms is a prevalent strategy in the design of modern agrochemicals, including fungicides, herbicides, and insecticides. nih.gov Fluorine substitution can enhance the metabolic stability of a pesticide, increase its binding affinity to the target site, and improve its transport properties within the plant or insect. nih.gov

This compound serves as a potential starting material for the synthesis of active ingredients containing a difluorophenyl moiety. For example, many modern fungicides are succinate (B1194679) dehydrogenase inhibitors (SDHIs), and herbicides often act by inhibiting the acetolactate synthase enzyme. nih.govmdpi.com The synthesis of these complex molecules often starts with functionalized aromatic building blocks. The amino and hydroxyl groups on the this compound ring provide convenient handles for multi-step synthetic routes to build the final, biologically active compound. nih.govmdpi.com For instance, the synthesis of novel diamide (B1670390) fungicides has been achieved using polyfluoro-substituted phenyl starting materials. nih.gov

Components in the Development of Physicochemical Probes (e.g., pH indicators)

Theoretical Framework for pH Sensing:

The amino and hydroxyl groups on the phenol ring are key to potential pH-sensing applications. The hydroxyl group is phenolic and therefore acidic, while the amino group is basic. The pKa values of these groups are sensitive to the electronic environment of the aromatic ring. The presence of two electron-withdrawing fluorine atoms is expected to lower the pKa of the phenolic proton and the anilinium ion (the protonated form of the amino group). This modification of acidity constants is a critical aspect in the design of pH indicators that function within a specific pH range.

Derivatives of this compound could be synthesized to incorporate a fluorophore. The protonation state of the amino or hydroxyl group would then influence the electronic properties of the entire molecule, leading to a change in the fluorescence emission. For instance, the lone pair of electrons on the nitrogen of the amino group or the oxygen of the phenoxide (the deprotonated hydroxyl group) can participate in photoinduced electron transfer (PET), which often quenches fluorescence. Protonation of these groups would inhibit PET, leading to an increase in fluorescence intensity. This "off-on" switching mechanism is a common design principle for fluorescent pH probes.

Hypothetical Research Findings:

In a hypothetical scenario where derivatives of this compound are utilized as pH probes, one could anticipate research findings to be presented in a manner similar to the following table. This table illustrates the kind of detailed data that would be necessary to characterize the performance of such probes.

Table 1: Hypothetical Performance Characteristics of a pH Probe Derived from this compound

| Probe Derivative | pKa | pH Range | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) Change |

|---|---|---|---|---|---|

| Probe A (Basic form) | 7.2 | 6.2 - 8.2 | 450 | 520 | 0.05 |

| Probe A (Acidic form) | 7.2 | 6.2 - 8.2 | 450 | 520 | 0.65 |

| Probe B (Basic form) | 4.5 | 3.5 - 5.5 | 400 | 480 | 0.10 |

| Probe B (Acidic form) | 4.5 | 3.5 - 5.5 | 400 | 480 | 0.80 |

The data in this hypothetical table would be generated through spectroscopic titrations, where the absorption and fluorescence spectra of the probe are measured at various pH values. The pKa is determined from the inflection point of the resulting titration curve. The quantum yield change indicates the magnitude of the fluorescence response to pH changes.

The development of such probes would involve synthetic organic chemistry to attach a suitable fluorophore to the this compound core and subsequent photophysical characterization to determine its efficacy as a pH indicator. While no specific examples currently exist in the scientific literature, the fundamental principles of probe design suggest that this class of compounds holds potential for future research and development in the field of chemical sensors.

Q & A

Q. What analytical techniques are recommended for confirming the purity and structure of 3-Amino-2,4-difluorophenol?

- Methodological Answer : Purity and structural confirmation require a combination of:

- ¹H/¹⁹F NMR : To identify substitution patterns and verify fluorine positions via coupling constants and chemical shifts. For example, adjacent fluorines produce distinct splitting patterns .

- HPLC : For purity assessment (≥98% purity achievable with optimized methods) .

- Mass Spectrometry (MS) : To confirm molecular weight (theoretical 145.11 g/mol) and detect impurities .

- Elemental Analysis : Validates empirical formula (C₆H₅F₂NO) .

Q. What synthetic routes are used for laboratory-scale preparation of this compound?

- Methodological Answer : Common approaches include:

- Diazotization-Fluorination : Starting from 3-nitro-2,4-difluorophenol, followed by reduction of the nitro group.

- Nucleophilic Aromatic Substitution : Fluorination of 3-amino-2,4-dichlorophenol using KF or CsF under controlled temperatures (80–120°C) .

- Protection-Deprotection Strategies : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amine during fluorination .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Store in amber vials at 0–6°C to prevent photodegradation and thermal decomposition (observed in analogs at ~150°C) .

- Use inert atmospheres (argon/nitrogen) to avoid oxidation of the phenol and amine groups .

Advanced Research Questions

Q. How can researchers address challenges in regioselective fluorination during derivative synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) to guide fluorine placement, followed by removal .

- Metal-Mediated Fluorination : Use palladium catalysts to achieve selective C-F bond formation in ortho/para positions .

- Computational Modeling : Predict reactivity using density functional theory (DFT) to optimize reaction conditions .

Q. What strategies optimize yields in heterocyclic synthesis using this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields in benzoxazole/benzothiazole formation .

- Catalytic Systems : Employ CuI or Pd(OAc)₂ for cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .

- Solvent Optimization : Use DMF or DMSO for polar intermediates; switch to toluene for hydrophobic steps .

Q. How do fluorine substituents influence reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms deactivate the ring, directing EAS to meta positions.

- Hammett Parameters : σₚ values (F = +0.06, NH₂ = -0.66) predict substituent effects on reaction rates .

- Table : Substituent Effects on EAS Reactivity

| Position | Substituent | Reactivity (vs. Benzene) |

|---|---|---|

| 2 | F | Moderately deactivating |

| 4 | F | Strongly deactivating |

| 3 | NH₂ | Activating |

Q. What computational approaches predict biological activity of derivatives?

- Methodological Answer :

- Molecular Docking : Study interactions with enzyme active sites (e.g., α-glucosidase inhibition, as seen in fluorinated benzoimidazoles) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- ADMET Prediction : Use SwissADME or pkCSM to optimize pharmacokinetics .

Q. How to resolve contradictions in thermal decomposition profiles reported in literature?

- Methodological Answer :

- TGA-DSC Analysis : Perform under controlled atmospheres (N₂ vs. O₂) to differentiate thermal degradation pathways .

- Isothermal Stability Studies : Monitor decomposition at 100–160°C to identify critical thresholds .

Data Contradiction Analysis

Q. Why do NMR spectra of structural isomers show overlapping signals?

- Methodological Answer :

Q. What evidence supports tautomeric equilibrium between amino-phenol and imino-quinoid forms?

- Methodological Answer :

- UV-Vis Spectroscopy : Detect λₘₐₓ shifts (e.g., 280 nm → 320 nm) indicating tautomerization .

- X-ray Crystallography : Resolve hydrogen bonding patterns in solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.